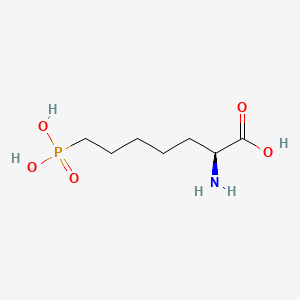

(+)-2-Amino-7-phosphonoheptanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide L-2-amino-7-phosphonoheptanoïque, communément appelé L-AP7, est un antagoniste sélectif du récepteur N-méthyl-D-aspartate (NMDA). Ce composé est connu pour sa capacité à inhiber de manière compétitive la liaison du glutamate au récepteur NMDA, empêchant ainsi l’activation de ce récepteur. L-AP7 a fait l’objet de nombreuses études pour ses applications thérapeutiques potentielles, notamment dans le domaine des neurosciences .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide L-2-amino-7-phosphonoheptanoïque implique généralement les étapes suivantes :

Matière de départ : La synthèse commence par le choix de matières de départ appropriées, telles que des dérivés d’acide heptanoïque.

Amination : Le groupe amino est introduit par des réactions d’amination, impliquant souvent l’utilisation d’ammoniac ou de dérivés d’amine.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir de l’acide L-2-amino-7-phosphonoheptanoïque pur.

Méthodes de production industrielle

La production industrielle de l’acide L-2-amino-7-phosphonoheptanoïque peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le procédé est optimisé pour un rendement et une pureté élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes de purification automatisés pour garantir une qualité constante.

Analyse Des Réactions Chimiques

Types de réactions

L’acide L-2-amino-7-phosphonoheptanoïque subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe phosphono en dérivés de phosphine.

Substitution : Les réactions de substitution impliquant les groupes amino ou phosphono peuvent conduire à la formation de divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénures d’alkyle ou les chlorures d’acyle sont utilisés pour les réactions de substitution.

Principaux produits

Applications De Recherche Scientifique

L’acide L-2-amino-7-phosphonoheptanoïque a un large éventail d’applications en recherche scientifique :

Neurosciences : Il est utilisé pour étudier le rôle des récepteurs NMDA dans la plasticité synaptique, l’apprentissage et la mémoire.

Pharmacologie : L’acide L-2-amino-7-phosphonoheptanoïque est utilisé dans le développement d’agents thérapeutiques potentiels pour les troubles neurologiques tels que l’épilepsie et les maladies neurodégénératives.

Biochimie : Les chercheurs utilisent ce composé pour étudier les voies biochimiques impliquant les récepteurs NMDA et leurs interactions avec d’autres neurotransmetteurs.

Mécanisme D'action

L’acide L-2-amino-7-phosphonoheptanoïque exerce ses effets en se liant au site de reconnaissance du glutamate sur le récepteur NMDA, bloquant ainsi l’activation de ce récepteur. Cette inhibition empêche l’afflux d’ions calcium dans le neurone, ce qui est crucial pour la transmission synaptique et la plasticité. Les cibles moléculaires de l’acide L-2-amino-7-phosphonoheptanoïque comprennent les sous-unités du récepteur NMDA, et les voies impliquées sont principalement liées à la neurotransmission excitatrice .

Comparaison Avec Des Composés Similaires

L’acide L-2-amino-7-phosphonoheptanoïque est unique par sa forte sélectivité pour le récepteur NMDA. Parmi les composés similaires, citons :

Acide D-2-amino-7-phosphonoheptanoïque : Un autre énantiomère aux propriétés similaires mais à une pharmacocinétique différente.

Acide 2-amino-5-phosphonovalérique (APV) : Un analogue à chaîne plus courte présentant des propriétés antagonistes similaires du récepteur NMDA.

7-Chlorokynurénate : Agit comme un bloqueur de la modulation du site de la glycine plutôt que comme un bloqueur du site du glutamate.

Ces composés partagent la capacité d’inhiber l’activité du récepteur NMDA, mais diffèrent par leurs sites de liaison spécifiques, leur pharmacocinétique et leurs applications thérapeutiques potentielles .

Propriétés

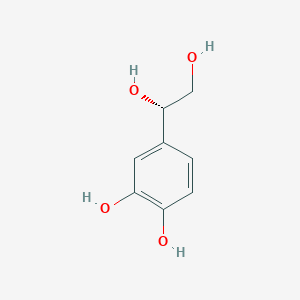

Numéro CAS |

81338-24-1 |

|---|---|

Formule moléculaire |

C7H16NO5P |

Poids moléculaire |

225.18 g/mol |

Nom IUPAC |

(2S)-2-amino-7-phosphonoheptanoic acid |

InChI |

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)/t6-/m0/s1 |

Clé InChI |

MYDMWESTDPJANS-LURJTMIESA-N |

SMILES isomérique |

C(CC[C@@H](C(=O)O)N)CCP(=O)(O)O |

SMILES canonique |

C(CCC(C(=O)O)N)CCP(=O)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)